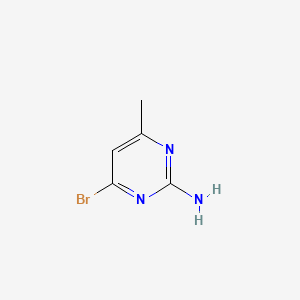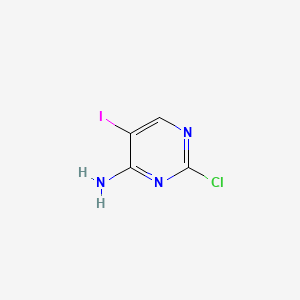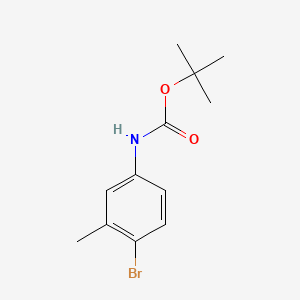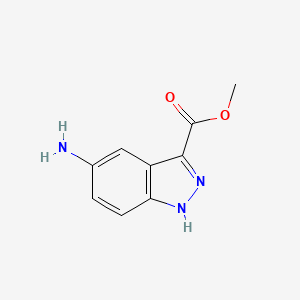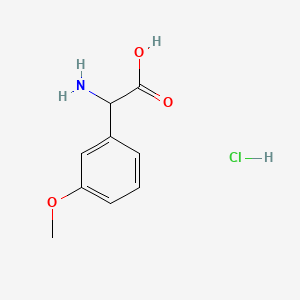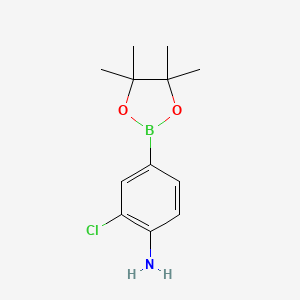
3-Amino-5-bromo-4-methylpyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-bromo-4-methylpyridin-2-ol is a chemical compound with the molecular formula C6H7BrN2O . It is typically used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H7BrN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10) . The molecular weight of this compound is 203.04 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 203.04 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用
Bromodomain Ligand Identification and Validation
One notable application is in the discovery of ligands for bromodomains, which are recognition modules for acetylated lysine residues and play significant roles in reading the epigenetic code. A derivative of 3-amino-2-methylpyridine, closely related to the compound , was identified as a ligand for the BAZ2B bromodomain. This discovery was facilitated by automatic docking and further validated through protein crystallography, highlighting its potential in epigenetic studies and drug discovery (Marchand, Lolli, & Caflisch, 2016).
Amination Reactions
Another research avenue explores the amination of dibromopyridines, including derivatives that share structural similarities with 3-Amino-5-bromo-4-methylpyridin-2-ol. These studies provide insights into the reactivity and mechanisms of halogenopyridines in amination reactions, contributing valuable knowledge to organic synthesis methodologies (Streef & Hertog, 2010).
Fluorescent Sensor Development
Research also extends into the development of fluorescent sensors for metal ion detection, where derivatives of the compound in focus are utilized for selective recognition of ions such as aluminum. These sensors demonstrate "OFF-ON type" modes in the presence of specific ions, showcasing the compound's utility in environmental monitoring and biological imaging (Yadav & Singh, 2018).
Palladium-Catalyzed Reactions
The compound has been employed in palladium-catalyzed aminocarbonylation reactions, serving as a precursor for the synthesis of amides and other nitrogen-containing heterocycles. This application underscores its significance in the synthesis of complex organic molecules, potentially useful in pharmaceuticals and agrochemicals (Takács et al., 2012).
Novel Derivatives Synthesis
Further, the compound serves as a starting material in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. Such derivatives have been studied for their electronic properties and biological activities, including anti-thrombolytic and biofilm inhibition, highlighting the broad potential of this compound in medicinal chemistry (Ahmad et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .
作用機序
Biochemical Pathways
The biochemical pathways affected by 3-Amino-5-bromo-4-methylpyridin-2-ol are currently unknown . As research progresses, we may gain insights into the specific pathways this compound affects and their downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound behaves in a biological system . .
特性
IUPAC Name |
3-amino-5-bromo-4-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCZLSIEABVIDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652815 |
Source


|
| Record name | 3-Amino-5-bromo-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
889943-27-5 |
Source


|
| Record name | 3-Amino-5-bromo-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






